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Executive Summary
TCL053 is a novel, three-tailed ionizable lipid that has emerged as a potent vehicle for the

delivery of genetic medicines, particularly in the context of CRISPR/Cas9-based therapies. Its

unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently

encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single-

guide RNA (sgRNA), to target tissues. This technical guide provides an in-depth overview of

the applications of TCL053 in genetic medicine, with a focus on its use in preclinical models of

Duchenne muscular dystrophy (DMD). The document details the quantitative performance of

TCL053-based LNPs, comprehensive experimental protocols for their formulation and in vivo

application, and the underlying molecular mechanisms of action.

Introduction to TCL053 and Lipid Nanoparticle-
Mediated Gene Delivery
Gene therapy holds immense promise for the treatment of a wide range of genetic disorders. A

key challenge in this field is the safe and effective delivery of therapeutic nucleic acids to the

target cells and tissues. Lipid nanoparticles (LNPs) have become a leading platform for non-

viral gene delivery due to their biocompatibility, low immunogenicity, and versatility in

encapsulating various nucleic acid cargoes.[1]
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TCL053 is a state-of-the-art ionizable lipid specifically designed for enhanced delivery of

genetic payloads.[2] Its characteristic three-tailed structure is believed to play a crucial role in

the efficient endosomal escape of the encapsulated cargo, a critical step for therapeutic

efficacy.[3][4] When formulated into LNPs, TCL053, in combination with other lipid components,

forms a stable particle that protects the nucleic acid from degradation and facilitates its uptake

by target cells.[2]

Quantitative Data on TCL053 Performance
The efficacy of TCL053-based LNPs has been demonstrated in a humanized mouse model of

Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by

progressive muscle degeneration.[5][6][7] In these studies, LNPs containing TCL053 were

used to deliver Cas9 mRNA and sgRNAs to induce the skipping of a specific exon in the

human dystrophin gene, thereby restoring the reading frame and allowing for the production of

a truncated, yet functional, dystrophin protein.[5][6][7]
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Parameter Value Reference

Ionizable Lipid TCL053 [2]

pKa 6.8 [2]

LNP Formulation (molar ratio)
TCL053:DPPC:Cholesterol:DM

G-PEG = 60:10.6:27.3:2.1
[1]

LNP Size (Diameter) 79.1 nm [1]

Encapsulation Rate 96% [1]

In Vivo Model

Humanized Duchenne

Muscular Dystrophy (hEx45KI-

mdx44) mouse

[5][7]

Therapeutic Cargo
Cas9 mRNA and dual sgRNAs

for exon 45 skipping
[5][6]

Exon Skipping Efficiency

(intramuscular)
~10% [6][7]

Comparison to MC3-based

LNPs

~5-fold higher exon skipping

efficiency
[6][7]

Dystrophin Protein Restoration 1.3% of wild-type levels [7]

Sustained Effect

Dystrophin expression

sustained for up to 1 year after

a single injection

[7]

Experimental Protocols
Formulation of TCL053-based Lipid Nanoparticles
Objective: To formulate LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic

mixing approach.

Materials:

TCL053 (in ethanol)
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Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)

Cas9 mRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)

sgRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)

Ethanol, molecular biology grade

Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr™)

Syringe pumps

Protocol:

Prepare the Lipid-Ethanol Solution:

In a sterile, RNase-free tube, combine TCL053, DPPC, Cholesterol, and DMG-PEG in

ethanol at a molar ratio of 60:10.6:27.3:2.1.

The total lipid concentration in the ethanol phase will depend on the specific microfluidic

system and desired particle characteristics. A typical starting point is in the range of 10-25

mg/mL.

Prepare the Nucleic Acid-Aqueous Solution:

In a separate sterile, RNase-free tube, dilute the Cas9 mRNA and sgRNA in the aqueous

buffer (e.g., 10 mM citrate buffer, pH 4.0).

The concentration of the nucleic acid will be determined by the desired final nucleic acid-

to-lipid ratio.
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Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another.

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common

starting point is a 3:1 ratio.[1][8]

Set the total flow rate (TFR) of the system. This parameter influences the mixing time and

resulting particle size. A typical range is 2-20 mL/min.[1][8]

Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Purification and Buffer Exchange:

Collect the LNP solution from the outlet of the microfluidic device.

Perform dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff

membrane (e.g., 10 kDa) to remove the ethanol and exchange the buffer.

Alternatively, use tangential flow filtration for larger scale preparations.

Characterization:

Determine the particle size and polydispersity index (PDI) using dynamic light scattering

(DLS).

Measure the zeta potential to assess the surface charge of the LNPs.

Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-

based assay (e.g., RiboGreen).

In Vivo Administration in a DMD Mouse Model
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Objective: To deliver TCL053-LNPs containing CRISPR/Cas9 components to the muscle tissue

of a humanized DMD mouse model.

Animal Model: hEx45KI-mdx44 mice, which have the mouse dystrophin exon 44 deleted and

human dystrophin exon 45 knocked-in.[5][7]

Administration Methods:

Intramuscular (IM) Injection:

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Using a fine gauge insulin syringe, inject a defined volume (e.g., 20-50 µL) of the TCL053-

LNP solution directly into the target muscle (e.g., tibialis anterior or gastrocnemius).

The dosage of total RNA will need to be optimized, with a starting point of 1-10 µg per

muscle.[6]

Monitor the animal for recovery from anesthesia.

Intravenous (IV) Limb Perfusion:[5][6]

Anesthetize the mouse.

Surgically expose the dorsal saphenous vein of the hindlimb.

Apply a tourniquet to the upper thigh to temporarily restrict blood flow.

Inject the TCL053-LNP solution into the dorsal saphenous vein. The injection volume and

dose will be higher than for IM injection (e.g., 2.5-10 mL/kg body weight, with a total RNA

dose of 1-10 mg/kg).[6]

Maintain the tourniquet for a short period (e.g., 5-10 minutes) to allow for preferential

delivery to the limb musculature.

Release the tourniquet and close the incision.

Monitor the animal for recovery.
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Quantification of Exon Skipping Efficiency
Objective: To measure the percentage of dystrophin transcripts that have undergone exon 45

skipping following treatment.

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel

electrophoresis or quantitative PCR (qPCR).

Protocol:

Tissue Harvest and RNA Extraction:

At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mouse and

harvest the treated muscle tissue.

Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization

solution.

Extract total RNA from the muscle tissue using a suitable kit (e.g., TRIzol or a column-

based method).

Reverse Transcription (RT):

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcriptase enzyme and random primers or oligo(dT) primers.

Polymerase Chain Reaction (PCR):

Design primers that flank human dystrophin exon 45. The forward primer should be in

exon 44 and the reverse primer in exon 54 to differentiate between the skipped and un-

skipped transcripts.[9]

Forward Primer (hDMD Exon 44): 5'-[Sequence]-3'

Reverse Primer (hDMD Exon 54): 5'-[Sequence]-3' (Note: Specific primer sequences

need to be designed and validated for this particular humanized mouse model.)
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Perform PCR using the synthesized cDNA as a template. The cycling conditions will need

to be optimized but a general protocol is:

Initial denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-60°C for 30 seconds

Extension: 72°C for 1 minute

Final extension: 72°C for 10 minutes

Analysis:

Gel Electrophoresis: Separate the PCR products on an agarose gel. The un-skipped

product will be a larger band, while the exon 45-skipped product will be a smaller band.

The intensity of the bands can be quantified using densitometry to estimate the

percentage of exon skipping.

Quantitative PCR (qPCR): For more precise quantification, use qPCR with primers specific

to the skipped and un-skipped products.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of TCL053-Mediated Endosomal
Escape
The enhanced efficacy of TCL053 is attributed to its unique three-tailed structure, which is

thought to facilitate the disruption of the endosomal membrane and the release of the nucleic

acid cargo into the cytoplasm.[3][4] The proposed mechanism involves the protonation of the

ionizable amine headgroup of TCL053 in the acidic environment of the endosome. This leads

to an interaction with the negatively charged lipids of the endosomal membrane, inducing a

transition from a bilayer to a non-bilayer hexagonal (HII) phase, which ultimately results in

membrane destabilization and cargo release.[10]
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Caption: Proposed mechanism of TCL053-LNP mediated gene editing.
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Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in evaluating the in vivo efficacy of TCL053-LNPs

for DMD gene therapy.

LNP Formulation
(Microfluidics)

LNP Characterization
(DLS, Zeta, Encapsulation)

In Vivo Administration
(IM or IV Limb Perfusion)

Muscle Tissue Harvest

Total RNA Extraction

Western Blot for DystrophinRT-PCR for Exon Skipping

Data Analysis & Quantification

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of TCL053-LNPs.
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TCL053 represents a significant advancement in the field of ionizable lipids for nucleic acid

delivery. Its demonstrated efficacy in a preclinical model of Duchenne muscular dystrophy

highlights its potential for the development of novel genetic medicines. The detailed protocols

and mechanistic insights provided in this technical guide are intended to facilitate further

research and development of TCL053-based therapies for a range of genetic diseases. The

low immunogenicity and the possibility of repeated administrations make TCL053 a promising

candidate for clinical translation.[5][7] Further optimization of LNP formulations and delivery

strategies will continue to unlock the full therapeutic potential of this innovative technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TCL053: A Technical Guide to its Applications in Genetic
Medicine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929823#tcl053-applications-in-genetic-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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